2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core with key substituents:
- Position 2: Amino group (-NH₂).
- Position 3: Carboxamide (-CONH-) linked to a 4-methoxyphenyl group.
- Position 6: Bulky tert-pentyl (2,2-dimethylbutyl) substituent.
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-6-11-16-17(12-13)26-19(22)18(16)20(24)23-14-7-9-15(25-4)10-8-14/h7-10,13H,5-6,11-12,22H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFSGUAGQDTORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties. They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
The effects of 2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide on cells are diverse and depend on the specific type of cell and the cellular processes involved. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biological Activity
2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (referred to as compound A) is a synthetic organic compound with a complex molecular structure. Its molecular formula is C21H28N2O2S, and it possesses a molecular weight of approximately 372.53 g/mol. This compound is part of the tetrahydrobenzo[b]thiophene family, which has been noted for various biological activities, particularly in pharmacology.
Chemical Structure and Properties
The unique structure of compound A includes:
- Amino group : Enhances its reactivity and potential for biological interactions.
- Methoxyphenyl substituent : Contributes to its lipophilicity and ability to cross biological membranes.
- Tetrahydrobenzo[b]thiophene core : Known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the biological activity of compound A, particularly in areas such as:
- Antitumor Activity
- Analgesic Effects
- Neuroprotective Properties
Antitumor Activity
Research has shown that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibit significant antitumor properties. In particular, compound A has demonstrated promising results in inhibiting cancer cell proliferation.
Table 1: Antitumor Activity of Compound A
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 23.2 | Induces apoptosis and necrosis | |
| HeLa (Cervical) | 30.0 | Cell cycle arrest at G2/M phase | |
| A549 (Lung) | 45.0 | Inhibition of STAT3 signaling |
The compound was found to induce apoptosis in MCF-7 cells, with a significant reduction in cell viability observed after treatment. Flow cytometry analysis indicated that treatment with compound A led to G2/M phase arrest and increased early and late apoptotic cell populations.
Analgesic Effects
In a study evaluating the analgesic potential of related compounds, derivatives of tetrahydrobenzo[b]thiophene were tested using the "hot plate" method on mice. The results indicated that these compounds possess analgesic effects that were superior to standard analgesics like metamizole .
Table 2: Analgesic Activity Comparison
| Compound Name | Analgesic Effect (Hot Plate Method) |
|---|---|
| Metamizole | Baseline Effect |
| 2-Amino-N-(4-methoxyphenyl)... | Exceeds Metamizole |
Neuroprotective Properties
The neuroprotective potential of compound A has also been explored, particularly regarding its effects on neuronal cell lines under oxidative stress conditions. Preliminary findings suggest that it may mitigate oxidative damage through antioxidant mechanisms.
Case Studies and Experimental Findings
- Cell Viability Assays : Various studies have utilized MTT assays to assess the cytotoxicity of compound A across different cancer cell lines, confirming its effectiveness in reducing cell viability.
- Mechanistic Studies : Investigations into the signaling pathways affected by compound A revealed its role as a STAT3 inhibitor, which is crucial in many cancer types.
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and safety profile of compound A, showing promising results in tumor reduction without significant adverse effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Physicochemical Properties
Stability and Metabolic Considerations
- Steric Effects : The tert-pentyl group may slow metabolic degradation, extending half-life compared to linear alkyl chains (e.g., propyl in ).
- Electron-Donating Groups : The 4-methoxyphenyl moiety enhances stability against oxidative metabolism compared to electron-withdrawing groups (e.g., nitro in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
